molecular formula C31H37ClN4O4 B12279236 5-(6-Aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;hydrochloride

5-(6-Aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;hydrochloride

Cat. No.: B12279236
M. Wt: 565.1 g/mol
InChI Key: VPOLLACBGNYGIN-UHFFFAOYSA-N
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Description

5-(6-Aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties and reactivity, making it a valuable tool in chemical synthesis, biological research, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the core xanthene structure, followed by the introduction of the aminohexylcarbamoyl and dimethylamino groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. These methods include the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(6-Aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized forms, and reduced amines. These products are often used as intermediates in further chemical synthesis or as final products in research applications.

Scientific Research Applications

5-(6-Aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a fluorescent probe in analytical chemistry.

    Biology: The compound is employed in labeling and imaging studies due to its fluorescent properties.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(6-Aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;hydrochloride involves its interaction with specific molecular targets. The compound’s fluorescent properties allow it to bind to certain biomolecules, enabling visualization and tracking in biological systems. The molecular pathways involved include binding to nucleic acids and proteins, facilitating their study and manipulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride
  • Dicyclohexylcarbodiimide
  • N,N’-Dicyclohexylcarbodiimide

Uniqueness

5-(6-Aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;hydrochloride stands out due to its unique combination of functional groups, which confer both reactivity and fluorescent properties. This makes it particularly valuable in applications requiring both chemical reactivity and visualization capabilities.

Properties

Molecular Formula

C31H37ClN4O4

Molecular Weight

565.1 g/mol

IUPAC Name

5-(6-aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;hydrochloride

InChI

InChI=1S/C31H36N4O4.ClH/c1-34(2)21-10-13-24-27(18-21)39-28-19-22(35(3)4)11-14-25(28)29(24)23-12-9-20(17-26(23)31(37)38)30(36)33-16-8-6-5-7-15-32;/h9-14,17-19H,5-8,15-16,32H2,1-4H3,(H-,33,36,37,38);1H

InChI Key

VPOLLACBGNYGIN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCCN)C(=O)[O-].Cl

Origin of Product

United States

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